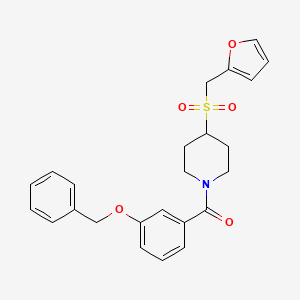

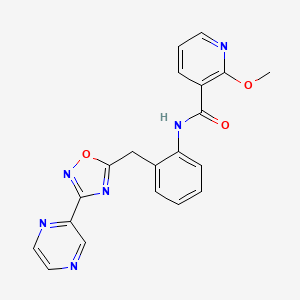

![molecular formula C13H6F3NO2S2 B2784293 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 478080-13-6](/img/structure/B2784293.png)

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

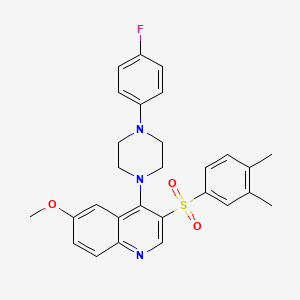

“3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as thienopyridines . Thienopyridines are compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines has been extensively studied. The recent data (2007–2018) on the synthesis of thieno[2,3-b]pyridines are summarized and systematized . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Aplicaciones Científicas De Investigación

Anti-Cancer Activity

The compound’s amide-functionalized derivatives have shown promising anti-cancer properties. Researchers synthesized these derivatives by reacting 1,3-di-ketone with thiocyanoacetamide, followed by subsequent transformations . Notably, compounds 7d, 7e, and 7f exhibited significant anti-cancer activity against human cancer cell lines, including cervical cancer (HeLa), colon cancer (COLO 205), liver cancer (HepG2), and breast cancer (MCF7). Molecular docking studies further revealed interactions that contribute to their efficacy.

Triarylmethane Dyes

Novel triarylmethane dyes decorated with 2-thienyl and related rings have been explored for their optical properties. These dyes exhibit bathochromic shifts compared to known crystal violet dyes. Additionally, their hydrol precursors show potential as strong and super acid pH sensors .

Optoelectronic Materials

Incorporating a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit significantly alters the optical and electrochemical properties of polymers. This modification has implications for designing optoelectronic materials .

Field-Effect Transistors (FETs)

Soluble thieno[3,2-b]thiophene (TT) oligomers with alternating TT and bithiophene or fluorene triad architectures have been synthesized. These oligomers hold promise for FET applications due to their favorable optical, thermal, and electronic properties .

Direcciones Futuras

Thiophene and its derivatives have emerged as a remarkable entity in organic electronics owing to their high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital . Therefore, “3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid” and related compounds may have potential applications in organic electronics and functional supramolecular chemistry .

Mecanismo De Acción

Target of Action

Thieno[2,3-b]pyridines, a closely related class of compounds, have been extensively studied and are known to interact with various biological targets .

Mode of Action

Thieno[2,3-b]pyridines are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking interactions .

Biochemical Pathways

Thieno[2,3-b]pyridines are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thieno[2,3-b]pyridines are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thieno[2,3-b]pyridines .

Propiedades

IUPAC Name |

3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3NO2S2/c14-13(15,16)6-4-8-10(17-5-6)9(7-2-1-3-20-7)11(21-8)12(18)19/h1-5H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATGNBAKWXHSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

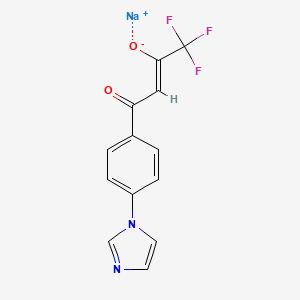

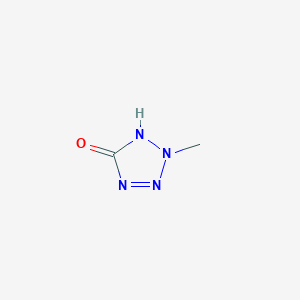

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2784222.png)

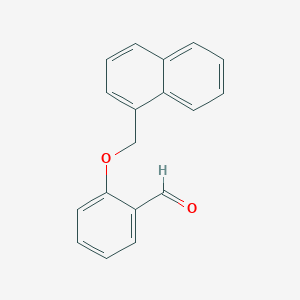

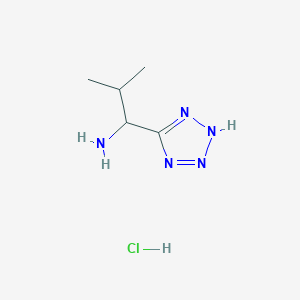

![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2784226.png)

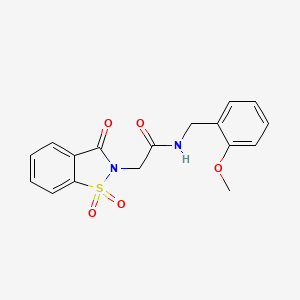

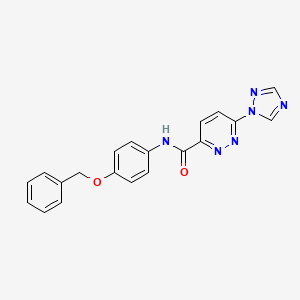

![3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2784229.png)

![3-(2-Chlorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2784230.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide](/img/structure/B2784231.png)